molecular formula C21H23N3O4S B2721020 3-(3-Methoxyphenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole CAS No. 855682-08-5

3-(3-Methoxyphenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2721020
M. Wt: 413.49
InChI Key: GJXFAORYAOBTGE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antimicrobial Activity

Compounds featuring the 1,2,4-oxadiazole ring have been reported to exhibit significant antimicrobial properties. Krishna et al. (2015) synthesized novel coumarins with 1,2,4-oxadiazole motifs, demonstrating notable antibacterial and antifungal activities. Their study suggests that incorporating the oxadiazole ring into coumarins enhances their antimicrobial efficacy (Krishna et al., 2015).

Anticancer Properties

The design and synthesis of derivatives containing the 1,2,4-oxadiazole ring have also shown promising anticancer activities. Yakantham et al. (2019) developed a series of compounds that were evaluated against various human cancer cell lines, including breast, lung, prostate, and breast cancer cells, showcasing moderate to good anticancer activity. This research indicates the potential of oxadiazole derivatives as anticancer agents (Yakantham et al., 2019).

Corrosion Inhibition

Beyond pharmacological applications, 1,2,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties. Bouklah et al. (2006) studied the efficiency of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium, revealing high inhibition efficiency that suggests potential applications in protecting metals from corrosion (Bouklah et al., 2006).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please note that this is a general approach and the specific details would depend on the particular compound and the available research on it. For “3-(3-Methoxyphenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole”, more specific information would likely require specialized literature or database searches beyond the scope of a general web search. It’s always a good idea to consult with a chemistry professional or academic for more detailed and specific information.


properties

IUPAC Name

3-(3-methoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-8-10-19(11-9-15)29(25,26)24-12-4-6-17(14-24)21-22-20(23-28-21)16-5-3-7-18(13-16)27-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXFAORYAOBTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole

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